methanone CAS No. 27547-08-6](/img/structure/B1295794.png)
[3-(4-Chlorophenyl)-2-oxiranyl](4-methoxyphenyl)methanone
Descripción general
Descripción
3-(4-Chlorophenyl)-2-oxiranyl](4-methoxyphenyl)methanone, also known as 4-Chloro-2-oxiranylmethanol, is a chemical compound that has been studied extensively for its potential applications in the field of synthetic organic chemistry. It has been used as a starting material for the synthesis of a variety of compounds, including pharmaceuticals, pesticides, and other organic compounds. In addition, it has been studied for its potential use in the field of medicinal chemistry, as it has been found to possess a number of interesting biochemical and physiological effects.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for [3-(4-Chlorophenyl)-2-oxiranyl](4-methoxyphenyl)methanone involves the reaction of 4-methoxybenzaldehyde with chloroacetyl chloride to form 3-(4-methoxyphenyl)-2-chloropropanal. This intermediate is then reacted with sodium hydroxide and epichlorohydrin to form [3-(4-methoxyphenyl)-2-oxiranyl]propanal. Finally, this compound is reacted with 4-chlorobenzene-1-carboxylic acid to form the target compound.
Starting Materials
4-methoxybenzaldehyde, chloroacetyl chloride, sodium hydroxide, epichlorohydrin, 4-chlorobenzene-1-carboxylic acid
Reaction
4-methoxybenzaldehyde is reacted with chloroacetyl chloride in the presence of a catalyst to form 3-(4-methoxyphenyl)-2-chloropropanal., 3-(4-methoxyphenyl)-2-chloropropanal is reacted with sodium hydroxide and epichlorohydrin to form [3-(4-methoxyphenyl)-2-oxiranyl]propanal., [3-(4-methoxyphenyl)-2-oxiranyl]propanal is then reacted with 4-chlorobenzene-1-carboxylic acid in the presence of a catalyst to form [3-(4-Chlorophenyl)-2-oxiranyl](4-methoxyphenyl)methanone.
Aplicaciones Científicas De Investigación
[3-(4-Chlorophenyl)-2-oxiranyl](4-methoxyphenyl)methanonexiranylmethanol has been studied extensively for its potential applications in the field of synthetic organic chemistry. It has been used as a starting material for the synthesis of a variety of compounds, including pharmaceuticals, pesticides, and other organic compounds. In addition, it has been studied for its potential use in the field of medicinal chemistry, as it has been found to possess a number of interesting biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of [3-(4-Chlorophenyl)-2-oxiranyl](4-methoxyphenyl)methanonexiranylmethanol is not yet fully understood. However, it is believed to interact with a number of enzymes and receptors in the body, including the cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. In addition, it has been found to inhibit the activity of certain enzymes, such as the cyclooxygenase enzymes, which are involved in the production of prostaglandins.
Efectos Bioquímicos Y Fisiológicos
[3-(4-Chlorophenyl)-2-oxiranyl](4-methoxyphenyl)methanonexiranylmethanol has been found to have a number of interesting biochemical and physiological effects. It has been found to possess anti-inflammatory, analgesic, and anticonvulsant properties. In addition, it has been found to possess antioxidant and neuroprotective effects, and to possess the ability to modulate the activity of certain enzymes and receptors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of [3-(4-Chlorophenyl)-2-oxiranyl](4-methoxyphenyl)methanonexiranylmethanol in laboratory experiments has a number of advantages and limitations. One advantage is that it is a relatively inexpensive compound and is readily available. However, there are some limitations to its use in laboratory experiments, such as the fact that it is a relatively unstable compound and can be easily degraded in the presence of light or heat. In addition, it is a relatively toxic compound and should be handled with caution.
Direcciones Futuras
There are a number of potential future directions for the use of [3-(4-Chlorophenyl)-2-oxiranyl](4-methoxyphenyl)methanonexiranylmethanol. One potential direction is the development of new pharmaceuticals and other organic compounds based on its structure. In addition, further research could be conducted to better understand its mechanism of action and its biochemical and physiological effects. Finally, further research could be conducted to explore its potential use as an insecticide or other agricultural chemical.
Propiedades
IUPAC Name |
[3-(4-chlorophenyl)oxiran-2-yl]-(4-methoxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClO3/c1-19-13-8-4-10(5-9-13)14(18)16-15(20-16)11-2-6-12(17)7-3-11/h2-9,15-16H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXXVVGZUYDEJAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2C(O2)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50950223 | |
| Record name | [3-(4-Chlorophenyl)oxiran-2-yl](4-methoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50950223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(4-Chlorophenyl)-2-oxiranyl](4-methoxyphenyl)methanone | |
CAS RN |
27547-08-6 | |
| Record name | Propiophenone, 3-(p-chlorophenyl)-2,3-epoxy-4'-methoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027547086 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | [3-(4-Chlorophenyl)oxiran-2-yl](4-methoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50950223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



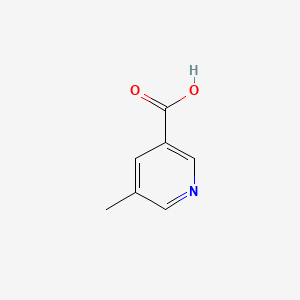
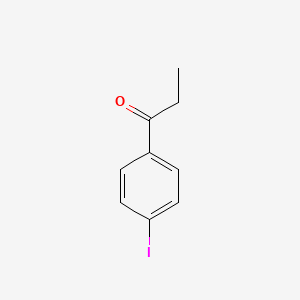
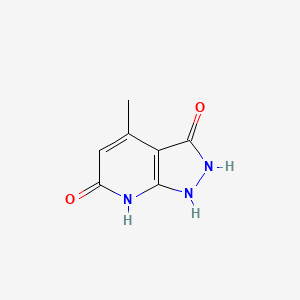
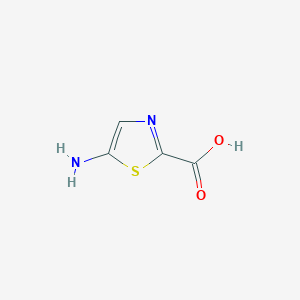
![Ethyl [(4-Chlorophenyl)thio]acetate](/img/structure/B1295721.png)
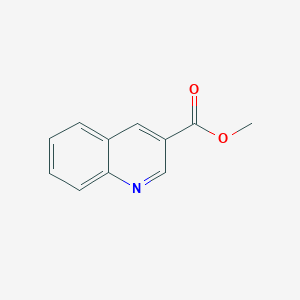

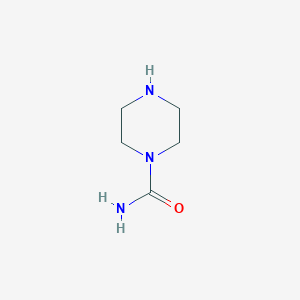
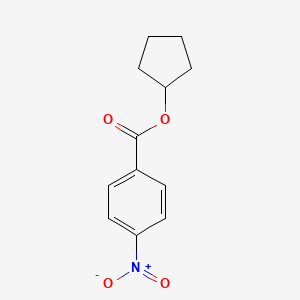


![Spiro[2.4]heptan-4-one](/img/structure/B1295733.png)

![N-[(4-Methylphenyl)sulfonyl]histidine](/img/structure/B1295735.png)